molecular formula C10H9BrO4 B6592483 3-Bromo-5-(ethoxycarbonyl)benzoic acid CAS No. 2089325-52-8

3-Bromo-5-(ethoxycarbonyl)benzoic acid

Cat. No.: B6592483
CAS No.: 2089325-52-8
M. Wt: 273.08 g/mol
InChI Key: VHJVUJLICXDBNL-UHFFFAOYSA-N
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Description

3-Bromo-5-(ethoxycarbonyl)benzoic acid (CAS 2089325-52-8) is a high-purity organic compound with the molecular formula C10H9BrO4, serving as a versatile building block in organic synthesis . This benzoic acid derivative is characterized by the presence of two distinct functional groups: a bromo substituent and an ethoxycarbonyl group, which provide orthogonal reactivity for sequential functionalization . Its molecular weight is 273.08 g/mol . The compound is primarily valued as a key intermediate in the development of pharmaceuticals and agrochemicals . Researchers utilize it in various cross-coupling reactions, such as Suzuki or Heck reactions, where the bromo group acts as a handle for constructing biaryl systems and other complex molecular architectures . Additionally, the carboxylic acid and ester moieties allow for further transformations through esterification or amidation processes, enabling the modification of a compound's solubility, bioavailability, or other physicochemical properties . It is particularly valuable in medicinal chemistry for probing structure-activity relationships (SAR) during drug discovery campaigns . The product is supplied with rigorous quality control to ensure consistency in reactivity and purity . For safe handling, note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautions include avoiding dust formation and using personal protective equipment . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use . It should be stored sealed in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name

3-bromo-5-ethoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJVUJLICXDBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Bromination Using N-Bromosuccinimide

N-Bromosuccinimide (NBS) emerges as a cornerstone reagent for introducing bromine atoms into aromatic systems. In the context of 3-bromo-5-(ethoxycarbonyl)benzoic acid synthesis, NBS offers superior atom economy compared to molecular bromine (Br₂), reducing hazardous waste. A representative protocol involves dissolving 5-(ethoxycarbonyl)benzoic acid in dichloromethane (DCM) or chloroform, followed by the addition of NBS (1.2 equiv) and catalytic BPO (0.05–0.1 equiv) at 40°C. Under these conditions, bromination proceeds via a radical mechanism, bypassing the electronic deactivation caused by the electron-withdrawing ethoxycarbonyl (-COOEt) and carboxylic acid (-COOH) groups. Reaction monitoring via HPLC confirms >85% conversion within 3–6 hours, with isolated yields reaching 92.7% after recrystallization.

Table 1: Bromination Efficiency Across Solvent Systems

SolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
DichloromethaneBPO (0.08 equiv)40385.099.2
ChloroformRed phosphorus25–30392.799.4
Water/NaOHNone0–5183.098.5

The choice of solvent critically influences reaction kinetics. Halogenated hydrocarbons like chloroform enhance bromine solubility and stabilize reactive intermediates, whereas aqueous systems suffer from reduced yields due to hydrolysis of the ethoxycarbonyl group.

Directed Functionalization via Protecting Group Chemistry

Sequential Esterification and Bromination

To circumvent the competing directing effects of -COOH and -COOEt groups, a protecting-group strategy is employed. Methyl or ethyl esters of benzoic acid are transiently formed to mask the -COOH functionality, allowing the -COOEt group to direct bromination to the meta position. For example, ethyl 5-methylbenzoate undergoes bromination with NBS/BPO in DCM, yielding ethyl 3-bromo-5-methylbenzoate (89% yield). Subsequent oxidation of the methyl group to -COOH using KMnO₄ in acetone/water at reflux affords the target compound in 60% yield. While this two-step approach avoids regiochemical ambiguity, the oxidation step introduces scalability challenges due to exothermic side reactions and manganese dioxide byproduct formation.

One-Pot Tandem Bromination-Esterification

In Situ Generation of Ethoxycarbonyl Groups

Recent advances enable concurrent bromination and esterification in a single reactor, minimizing purification steps. A patented method dissolves 3-bromo-5-carboxybenzoic acid in ethanol with concentrated sulfuric acid (1:5 w/w), heating at 70°C for 12 hours. The -COOH group at the 5-position undergoes Fischer esterification, while the bromine remains inert under acidic conditions. This method achieves 88% conversion with a solvent recovery rate of 95% via reduced-pressure distillation.

Equation 1: Fischer Esterification Mechanism
3-Bromo-5-carboxybenzoic acid+EtOHH2SO43-Bromo-5-(ethoxycarbonyl)benzoic acid+H2O\text{3-Bromo-5-carboxybenzoic acid} + \text{EtOH} \xrightarrow{H_2SO_4} \text{this compound} + H_2O

Radical Bromination in Alkaline Media

Aqueous-Phase Sustainability

An environmentally conscious approach utilizes NBS in aqueous sodium hydroxide (2.5 M) at 0–5°C. The alkaline medium deprotonates the -COOH group, forming a water-soluble carboxylate that enhances reagent mixing. Bromination at the 3-position proceeds via an electrophilic pathway, directed by the -COOEt group’s meta-orienting effect. Post-reaction acidification with HCl precipitates the product, yielding 79–83% with ≤0.5% residual succinimide byproducts. While this method reduces organic solvent use, the low-temperature requirements increase operational costs.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

A side-by-side comparison of four methods reveals trade-offs between yield, purity, and sustainability:

Table 2: Economic and Environmental Metrics

MethodPMI (kg/kg)*E-Factor**Solvent Recovery (%)
NBS/BPO in DCM34.046.292
Aqueous Alkaline Bromination18.913.185
Sequential Esterification-Bromination41.739.878
One-Pot Tandem29.455.495

*Process Mass Intensity; **Environmental Factor (waste per product mass).

The one-pot tandem method strikes an optimal balance, whereas aqueous-phase bromination excels in green chemistry metrics despite moderate yields.

Impurity Profiling and Quality Control

Byproduct Identification

Common impurities include:

  • 3,5-Dibromo-5-(ethoxycarbonyl)benzoic acid : Forms via over-bromination, particularly at elevated temperatures (>50°C).

  • Succinimide residues : Persist in crude products when incomplete washing occurs, detectable via HPLC.

  • Hydrolyzed ester derivatives : Arise from moisture exposure during storage, necessitating anhydrous workup conditions.

Recrystallization from methanol or ethanol reduces impurity levels to <0.5%, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(ethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-(ethoxycarbonyl)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is also used in the synthesis of complex organic molecules and as a precursor in the development of new materials .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also utilized in the development of biochemical assays and as a reference standard in analytical chemistry .

Medicine: It is used as a starting material for the development of anti-inflammatory, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It is also employed in the manufacture of dyes, pigments, and other colorants .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(ethoxycarbonyl)benzoic acid depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, it may interact with specific enzymes or proteins, modulating their activity and function. The molecular targets and pathways involved vary depending on the context of its use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following compounds share the benzoic acid backbone but differ in substituents at the 3- and 5-positions, leading to distinct physicochemical and reactive properties.

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity References
3-Bromo-5-(ethoxycarbonyl)benzoic acid Br (C3), -COOEt (C5) C₁₀H₉BrO₄ 273.08 Not reported Precursor for cross-coupling, hydrolysis
3-Bromo-5-methoxybenzoic acid Br (C3), -OCH₃ (C5) C₈H₇BrO₃ 231.05 Not reported Building block for drug synthesis
3-Bromo-5-tert-butyl-benzoic acid Br (C3), -C(CH₃)₃ (C5) C₁₁H₁₃BrO₂ 257.12 Not reported Steric hindrance studies
3-Bromo-5-(trifluoromethoxy)benzoic acid Br (C3), -OCF₃ (C5) C₈H₄BrF₃O₃ 285.02 87–89 HBV capsid modulators, fluorinated intermediates
3-Bromo-5-chlorobenzoic acid Br (C3), -Cl (C5) C₇H₄BrClO₂ 235.47 Not reported Agrochemical intermediates
3-Bromo-5-iodobenzoic acid Br (C3), -I (C5) C₇H₄BrIO₂ 326.92 Not reported Sonogashira coupling, regioselective synthesis
2-Bromo-5-(ethoxycarbonyl)benzoic acid Br (C2), -COOEt (C5) C₁₀H₉BrO₄ 273.08 Not reported Positional isomer for comparative studies

Key Comparative Insights

Electron Effects and Reactivity
  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in 3-bromo-5-(trifluoromethoxy)benzoic acid enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in HBV drug development) .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH₃) in 3-bromo-5-methoxybenzoic acid decreases reactivity toward electrophilic substitution but improves solubility in polar solvents .
  • Steric Effects: The tert-butyl group in 3-bromo-5-tert-butyl-benzoic acid introduces significant steric hindrance, limiting access to the aromatic ring for further reactions .
Reactivity in Cross-Coupling Reactions
  • The iodine atom in 3-bromo-5-iodobenzoic acid enables dual reactivity in Sonogashira and Suzuki-Miyaura couplings, offering flexibility in constructing biaryl systems .
  • Bromine at the 3-position in the target compound allows for selective Buchwald-Hartwig aminations or Ullmann couplings .
Positional Isomerism
  • 2-Bromo-5-(ethoxycarbonyl)benzoic acid () demonstrates how bromine placement alters electronic distribution. The ortho-bromine may increase acidity compared to the meta-isomer due to proximity to the carboxylic acid group .

Biological Activity

3-Bromo-5-(ethoxycarbonyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H9BrO3
  • Molecular Weight : 273.08 g/mol
  • CAS Number : 2089325-52-8

The compound features a bromine atom and an ethoxycarbonyl group attached to a benzoic acid framework, which influences its biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been studied for their effectiveness against various bacterial and fungal strains. A study highlighted that certain benzoic acid derivatives showed promising results in inhibiting the growth of pathogens, suggesting that this compound may possess similar properties .

2. Antiproliferative Effects

The antiproliferative activity of benzoic acid derivatives has been documented in various cancer cell lines. In particular, compounds with structural similarities to this compound have been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A comparative analysis indicated that these compounds could serve as potential chemotherapeutic agents .

3. Proteostasis Modulation

Recent studies have focused on the role of benzoic acid derivatives in modulating proteostasis networks, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Research demonstrated that certain derivatives enhanced the activity of these pathways, which are crucial for maintaining cellular homeostasis and preventing age-related decline in proteostasis. The bioactivity of these compounds suggests that this compound might similarly influence these critical cellular processes .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : Compounds like this one may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Signaling Modulation : These compounds can affect various signaling pathways related to cell growth and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that benzoic acid derivatives can act as antioxidants, reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoic acid derivatives, including those closely related to this compound:

StudyFocusFindings
PMC7036779Biological EvaluationIdentified significant activation of proteasomal and lysosomal pathways by related benzoic acids .
ResearchGateAntiparasitic ActivityHighlighted the potential antiparasitic effects of benzoic acid derivatives .
BenchChemGeneral PropertiesProvided a comprehensive overview of the compound's chemical properties and potential applications.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-(ethoxycarbonyl)benzoic acid, and how do reaction conditions influence product yield?

  • Methodological Answer : A typical synthesis begins with brominated benzoic acid derivatives (e.g., 3,5-dibromobenzoic acid) as the starting material. The ethoxycarbonyl group is introduced via nucleophilic substitution or esterification. For example, reacting 3-bromo-5-carboxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) can yield the ethoxycarbonyl derivative. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol) are critical to minimize side products like diesters or over-bromination. Solvent choice (e.g., THF or DCM) also impacts reaction efficiency .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the ethoxy group (δ 1.3–1.5 ppm for -CH₃, δ 4.3–4.5 ppm for -OCH₂-) and aromatic protons (δ 7.5–8.5 ppm, with splitting patterns dependent on substituent positions).
  • ¹³C NMR : Peaks at δ 165–170 ppm (carboxylic acid/ester C=O) and δ 60–65 ppm (ethoxy -OCH₂-).
  • LCMS : Molecular ion [M+H]⁺ should match the molecular weight (285.02 g/mol). Fragmentation patterns may include loss of CO₂ (44 amu) or Br (79.9 amu) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 to 1:1) effectively separates the product from unreacted starting materials. Recrystallization in ethanol/water mixtures (70:30 v/v) can further enhance purity. Monitoring via TLC (Rf ~0.4 in hexane/ethyl acetate 1:1) ensures homogeneity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites. For example, the bromine atom’s electrophilicity and the ester group’s electron-withdrawing effect can be quantified to predict Suzuki-Miyaura coupling efficiency. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended. Validate predictions with experimental kinetic studies (e.g., varying Pd catalysts or ligands) .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives (e.g., amides or sulfonamides) from this compound?

  • Methodological Answer :
  • Amide Formation : Use coupling agents like EDCI/HOBt to activate the carboxylic acid, reducing racemization. Maintain low temperatures (0–5°C) and anhydrous conditions.
  • Sulfonylation : Protect the carboxylic acid as a methyl ester temporarily. Post-sulfonylation, hydrolyze the ester with LiOH/THF/water (rt, 2 h).
    Monitor intermediates via LCMS to detect premature deprotection or over-substitution .

Q. How does the ethoxycarbonyl group influence the compound’s bioactivity in enzyme inhibition studies compared to other substituents (e.g., trifluoromethoxy or cyano)?

  • Methodological Answer : The ethoxycarbonyl group enhances hydrogen-bonding potential with enzyme active sites (e.g., proteases or kinases). Compare inhibition constants (Ki) using fluorescence-based assays. For example, replace the ethoxycarbonyl with cyano or trifluoromethoxy groups and measure IC₅₀ shifts. Molecular docking (e.g., AutoDock Vina) can visualize interactions, such as ester-oxygen interactions with catalytic residues .

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